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Compound of Interest

Compound Name: Methyl 2-mercaptopropionate

Cat. No.: B032392 Get Quote

Spectroscopic Data of Methyl 2-
mercaptopropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

methyl 2-mercaptopropionate (CAS: 53907-46-3), a sulfur-containing ester. The information

presented herein is essential for compound identification, structural elucidation, and quality

control in research and development settings. This document covers data from Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),

supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.
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Property Value Reference

Chemical Name Methyl 2-sulfanylpropanoate [1]

Synonyms

Methyl 2-mercaptopropionate,

2-Mercaptopropionic acid

methyl ester

[1]

CAS Number 53907-46-3 [1][2]

Molecular Formula C₄H₈O₂S [1][3]

Molecular Weight 120.17 g/mol [1]

Structure CC(C(=O)OC)S [1]

Spectroscopic Data Summary
The following sections and tables summarize the mass spectrometry, nuclear magnetic

resonance, and infrared spectroscopy data for methyl 2-mercaptopropionate.

Mass Spectrometry (Electron Ionization)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides

valuable information about the molecular weight and fragmentation pattern of a compound,

aiding in its structural identification. The data below was obtained via Gas Chromatography-

Mass Spectrometry (GC-MS) with electron-impact ionization at 70 eV.

Table 1: Key Fragments from EI-Mass Spectrum
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Mass-to-Charge (m/z) Relative Intensity (%) Proposed Fragment Ion

120 (Observed) [M]⁺, Molecular Ion

88 18.90
[M - H₂S]⁺ or

[CH₃CHCOOCH₃]⁺

61 99.99 (Base Peak) [CH₃CHSH]⁺

60 28.20 [CH₂CSH]⁺ or [CH₃CHS]⁺ - H

55 7.50 [C₃H₃O]⁺ or [C₂H₃S]⁺

Data sourced from MassBank of North America (MoNA) and NIST Mass Spectrometry Data

Center.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. While specific experimental spectra were not available in the cited public databases,

the following tables provide predicted ¹H and ¹³C NMR chemical shifts for methyl 2-
mercaptopropionate, typically recorded in a deuterated solvent like CDCl₃.

Table 2: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.7 Singlet (s) 3H O-CH₃

~ 3.4 Quartet (q) 1H CH-SH

~ 1.9 Doublet (d) 1H SH

~ 1.5 Doublet (d) 3H CH₃-CH

Table 3: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment

~ 173 C=O

~ 52 O-CH₃

~ 38 CH-SH

~ 22 CH₃-CH

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on the absorption of infrared radiation. The table below lists the expected characteristic

absorption bands for the functional groups in methyl 2-mercaptopropionate.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

2950-3000 C-H Stretch (sp³) Alkyl C-H

2550-2600 S-H Stretch Thiol (Mercaptan)

~ 1740 C=O Stretch Ester

1100-1300 C-O Stretch Ester

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous sample

preparation and adherence to standardized instrument protocols.

NMR Spectroscopy Protocol (General)
Sample Preparation: Accurately weigh 10-20 mg of the methyl 2-mercaptopropionate
sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
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Filtration and Transfer: To ensure the solution is free of particulate matter, which can degrade

spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur

pipette directly into a clean, dry 5 mm NMR tube.

Volume Adjustment: Ensure the sample height in the NMR tube is between 4 and 5 cm to

optimize the shimming process.

Instrument Setup: Insert the tube into the spectrometer. The instrument then performs a

series of automated steps:

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the

magnetic field.

Shimming: The magnetic field homogeneity is optimized across the sample volume to

achieve sharp, well-resolved peaks.

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to

maximize signal reception.

Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse

sequence, spectral width) and initiate the experiment.

FTIR Spectroscopy Protocol (ATR Method)
The Attenuated Total Reflectance (ATR) method is ideal for liquid samples as it requires

minimal preparation.

Instrument Preparation: Before analysis, record a background spectrum of the clean, empty

ATR crystal. This will be subtracted from the sample spectrum to remove interference from

atmospheric CO₂ and water vapor.

Sample Application: Place a single drop of methyl 2-mercaptopropionate directly onto the

surface of the ATR crystal (e.g., diamond or germanium).

Data Acquisition: Initiate the scan. The instrument directs an IR beam into the crystal, where

it reflects internally. At the point of reflection, an evanescent wave penetrates a short

distance into the sample, and absorption is measured.
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Cleaning: After the measurement is complete, thoroughly clean the ATR crystal with a

suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to prevent cross-

contamination.

Mass Spectrometry Protocol (EI-MS)
This protocol describes a typical procedure for EI-MS, often coupled with a gas chromatograph

(GC) for sample introduction.

Sample Introduction: A dilute solution of methyl 2-mercaptopropionate in a volatile solvent

is injected into the GC. The GC separates the compound from the solvent and any

impurities.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer, which is under a high vacuum. Here, it is bombarded by a beam of high-

energy electrons (typically 70 eV).

Ion Formation: The electron bombardment ejects an electron from the analyte molecule,

forming a positively charged molecular ion ([M]⁺). The excess energy causes this ion to

fragment in a characteristic and reproducible pattern.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum that

plots ion intensity versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like methyl 2-mercaptopropionate.
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Fig. 1: General workflow for spectroscopic analysis.

Safety and Handling
Researchers and laboratory personnel must handle methyl 2-mercaptopropionate with

appropriate caution. Based on the Globally Harmonized System (GHS) of Classification and
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Labelling of Chemicals, this compound presents the following hazards:

Flammable Liquid and Vapor (H226).[1]

Causes Skin Irritation (H315).[1]

Causes Serious Eye Irritation (H319).[1]

May Cause Respiratory Irritation (H335).[1]

Recommended Precautions:

Handle only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.

Keep away from heat, sparks, open flames, and other sources of ignition.

Store in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methyl 2-mercaptopropionate | C4H8O2S | CID 103858 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Propanoic acid, 2-mercapto-, methyl ester [webbook.nist.gov]

3. GSRS [precision.fda.gov]

To cite this document: BenchChem. ["Methyl 2-mercaptopropionate" spectroscopic data
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032392#methyl-2-mercaptopropionate-
spectroscopic-data-nmr-ir-mass-spec]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/103858
https://pubchem.ncbi.nlm.nih.gov/compound/103858
https://pubchem.ncbi.nlm.nih.gov/compound/103858
https://pubchem.ncbi.nlm.nih.gov/compound/103858
https://www.benchchem.com/product/b032392?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/103858
https://pubchem.ncbi.nlm.nih.gov/compound/103858
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3
https://precision.fda.gov/ginas/app/ui/substances/989fdb36-4bd1-4d7b-b9d1-491250b3f153
https://www.benchchem.com/product/b032392#methyl-2-mercaptopropionate-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b032392#methyl-2-mercaptopropionate-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b032392#methyl-2-mercaptopropionate-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b032392#methyl-2-mercaptopropionate-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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